4-(Pyrimidin-2-yl)benzoic acid
Overview
Description
4-(Pyrimidin-2-yl)benzoic acid is a unique chemical compound with the molecular formula C11H8N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-2-yl)benzoic acid can be represented by the SMILES stringOC(=O)c1ccc(cc1)-c2ncccn2
. The InChI code for this compound is 1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15)
. Physical And Chemical Properties Analysis
4-(Pyrimidin-2-yl)benzoic acid is a solid at room temperature . It has a molecular weight of 200.2 .Scientific Research Applications
Based on the information available from the search results, here is a comprehensive analysis of the scientific research applications of 4-(Pyrimidin-2-yl)benzoic acid:
Antiviral Research
This compound has shown potential in antiviral studies, particularly against Newcastle disease virus. It has been noted that compounds containing five-membered heteroaryl amines, which include 4-(Pyrimidin-2-yl)benzoic acid, displayed antiviral activity almost on par with the commercial antiviral drug Ribavirin. Further modification of these amines could lead to new antiviral therapeutics .
Synthesis of Aroylhydrazides
In chemical synthesis, 4-(Pyrimidin-2-yl)benzoic acid is used as a precursor for the production of aroylhydrazides. These compounds are synthesized through reactions with dimethylamino arylpropenones under reflux conditions, which are then further processed with hydrazine hydrate to obtain the final aroylhydrazides .
Proteomics Research
Santa Cruz Biotechnology lists 4-(Pyrimidin-2-yl)benzoic acid as a specialty product for proteomics research applications. This suggests its use in the study of proteins and their functions, possibly as a reagent or a building block in peptide synthesis .
Experimental Chemistry
Several suppliers offer 4-(Pyrimidin-2-yl)benzoic acid for experimental and research use, indicating its role in various chemical reactions and processes. It may be used in organic synthesis experiments or as an intermediate in the development of more complex chemical entities .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with their targets in various ways, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 4-(Pyrimidin-2-yl)benzoic acid with its targets.
Biochemical Pathways
Pyrimidine derivatives have been reported to influence various biochemical pathways, depending on their specific structures and targets .
Result of Action
Pyrimidine derivatives have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .
properties
IUPAC Name |
4-pyrimidin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDAEOTYLPWXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363853 | |
Record name | 4-(Pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199678-12-1 | |
Record name | 4-(Pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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